4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylpheny l)butanamide
Overview
Description
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiopheno[2,3-d]pyrimidine core, an amino group, and a sulfamoylphenyl butanamide moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiopheno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiopheno[2,3-d]pyrimidine ring system.
Introduction of Amino and Dimethyl Groups: The amino and dimethyl groups are introduced through substitution reactions using suitable reagents.
Thioether Formation: The thiopheno[2,3-d]pyrimidine core is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Sulfamoylphenyl Butanamide Moiety: The final step involves the coupling of the thioether intermediate with a sulfamoylphenyl butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may interfere with DNA synthesis or repair, disrupt cell signaling pathways, or modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-ylthio derivatives: These compounds share the thiopheno[2,3-d]pyrimidine core and exhibit similar chemical properties.
Sulfamoylphenyl derivatives: Compounds with the sulfamoylphenyl moiety may have comparable biological activities and applications.
Uniqueness
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S3/c1-10-11(2)28-17-15(10)16(19)22-18(23-17)27-9-3-4-14(24)21-12-5-7-13(8-6-12)29(20,25)26/h5-8H,3-4,9H2,1-2H3,(H,21,24)(H2,19,22,23)(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUCNNWLQJVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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